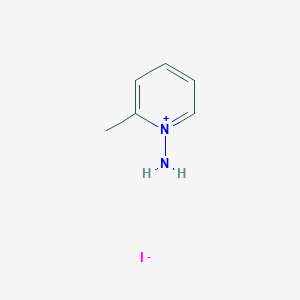

1-Amino-2-methylpyridinium iodide

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-methylpyridin-1-ium-1-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFXSCPQGJZSLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484977 | |

| Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-90-6 | |

| Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methylpyridinium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 2 Methylpyridinium Iodide

Established Synthetic Pathways for 1-Amino-2-methylpyridinium Iodide

The preparation of this compound is most reliably achieved through the direct amination of the nitrogen atom in the 2-methylpyridine (B31789) (2-picoline) ring.

Derivatization of Pyridine (B92270) Precursors via Methylation and Iodination

A theoretical, though less common, approach to N-aminated pyridinium (B92312) salts involves the initial N-alkylation of a pyridine precursor, followed by amination. In this hypothetical pathway, one would first methylate a substituted pyridine at the nitrogen atom, typically using an agent like methyl iodide, to form an N-methylpyridinium iodide salt. Subsequent amination of this N-alkylated pyridinium salt would be required. However, the nitrogen atom in an N-alkylpyridinium salt is already quaternized and positively charged, making a subsequent electrophilic amination reaction at the same nitrogen atom chemically unfeasible. Standard amination procedures, such as those using ammonia (B1221849) or its derivatives, typically proceed via nucleophilic attack on an alkyl halide. lumenlearning.com Therefore, the more established and chemically sound method involves amination of the neutral pyridine ring followed by salt formation.

Amination of Pyridine Nitrogens using Hydroxylamine-O-sulfonic Acid

The most direct and widely employed method for the synthesis of 1-aminopyridinium salts is the electrophilic amination of the pyridine nitrogen. nih.govrsc.org Hydroxylamine-O-sulfonic acid (HOSA) is a highly effective and versatile reagent for this transformation. dicp.ac.cn HOSA is a stable, water-soluble solid that acts as an efficient aminating agent for a variety of nitrogen-containing heterocycles. rsc.org

The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen atom on the electrophilic nitrogen of HOSA. This process forms the N-N bond, generating the 1-aminopyridinium cation with sulfate (B86663) as the initial counterion. This general method is applicable to a wide range of pyridine derivatives. nih.gov

Preparation from 2-Picoline and Hydroxylamine-O-sulfonic Acid

A specific and well-documented application of the HOSA amination method is the synthesis of this compound from 2-picoline (2-methylpyridine). orgsyn.org This procedure is a convenient and general method for preparing asymmetrically substituted 1-aminopyridinium salts. orgsyn.org

The synthesis begins by reacting 2-picoline with a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid. The mixture is typically heated to facilitate the amination. After the initial reaction, the solution is cooled, and a base such as potassium carbonate is added. This step neutralizes the sulfonic acid byproduct and facilitates the subsequent workup. The water and any excess 2-picoline are then removed under reduced pressure. The resulting residue contains the 1-amino-2-methylpyridinium salt. To obtain the desired iodide salt, the residue is treated with hydriodic acid, which causes the this compound to precipitate. orgsyn.org The solid product is then collected and can be purified by recrystallization from a suitable solvent like absolute ethanol (B145695). orgsyn.org

| Reactant | Reagent | Key Conditions | Product |

| Pyridine | Hydroxylamine-O-sulfonic Acid, Hydriodic Acid | 1) Heat (~90°C), 2) Add K₂CO₃, 3) Add HI, 4) Cool to -20°C | 1-Aminopyridinium iodide |

| 2-Picoline | Hydroxylamine-O-sulfonic Acid, Hydriodic Acid | General procedure adaptable from pyridine synthesis | This compound |

| 2,4-Lutidine | Hydroxylamine-O-sulfonic Acid, Hydriodic Acid | General procedure adaptable from pyridine synthesis | 1-Amino-2,4-dimethylpyridinium iodide |

| Quinoline | Hydroxylamine-O-sulfonic Acid, Hydriodic Acid | General procedure adaptable from pyridine synthesis | 1-Aminoquinolinium iodide |

| This table summarizes the general synthetic approach for various 1-aminopyridinium iodides as adapted from the procedure for the parent compound. orgsyn.org |

Variations in Counterion Synthesis and their Impact on Synthetic Outcomes

The identity of the counterion in a pyridinium salt is determined during the final isolation step and can significantly influence the compound's physical properties. The synthesis of 1-aminopyridinium salts via HOSA initially produces a mixture containing sulfate and carbonate anions from the reagents used.

To isolate a specific salt, a strong acid with the desired counterion is introduced. For the synthesis of this compound, hydriodic acid (HI) is added to the aqueous filtrate of the reaction mixture. orgsyn.org The choice of the iodide counterion often facilitates the crystallization and precipitation of the product from the reaction medium. The solubility of the resulting salt is a critical factor; for instance, 1-aminopyridinium iodide is less soluble in cold ethanol and water, which allows for its efficient isolation and purification by recrystallization at low temperatures. orgsyn.org It is noted that if the temperature rises during precipitation, an appreciable amount of the iodide salt may redissolve, leading to lower yields. orgsyn.org

Alternatively, other counterions can be introduced by using different acids. For example, adding hydrochloric acid (HCl) would yield 1-Amino-2-methylpyridinium chloride. The counteranion can also be exchanged after initial synthesis by deprotonating the 1-aminopyridinium salt with a base like potassium carbonate to form the neutral pyridinium ylide (an inner salt), followed by reprotonation with the desired acid (HX). nih.gov The choice of counterion impacts the salt's stability, hygroscopicity, and suitability for subsequent reactions.

Preparation of Key Intermediates from this compound for Subsequent Syntheses

This compound serves as a valuable precursor for the synthesis of various other functionalized molecules, particularly pyridinium ylides or aminides. These intermediates are highly reactive and participate in a range of transformations.

Formation of 2-Methylpyridinium 1-[(Alkylthio)thiocarbonyl]-aminides

Pyridinium N-aminides are zwitterionic species that can be generated from the deprotonation of 1-aminopyridinium salts. These aminides are versatile intermediates. While the direct synthesis of 2-Methylpyridinium 1-[(Alkylthio)thiocarbonyl]-aminides from this compound is not explicitly detailed in the provided search results, the synthesis can be inferred from established reactions of 1-aminopyridinium salts.

The general approach involves the reaction of the N-amino group with carbon disulfide in the presence of a base. The N-amino group of the 1-amino-2-methylpyridinium salt acts as a nucleophile. Deprotonation with a suitable base (e.g., potassium carbonate or triethylamine) would generate the corresponding N-aminide in situ. This nucleophilic aminide would then react with carbon disulfide (CS₂) to form a dithiocarbamate-like intermediate. Subsequent S-alkylation of this intermediate with an alkyl halide (R-X) would yield the target 2-Methylpyridinium 1-[(Alkylthio)thiocarbonyl]-aminide. This class of compounds, featuring a thioamide-like functionality, are valuable in organic synthesis. orgsyn.org The pyridinium moiety in such structures can act as a good leaving group, enabling the transfer of the "nitrenoid" fragment in various cycloaddition or rearrangement reactions.

Synthesis of (Alkylthio)thiocarbonylimino-1-methyl-1,2-dihydropyridine Derivatives

The synthesis of (Alkylthio)thiocarbonylimino-1-methyl-1,2-dihydropyridine derivatives represents a specialized area of pyridinium chemistry. These compounds are characterized by a dihydropyridine (B1217469) core, an exocyclic imine bond, and a dithiocarbamate-like functional group. The general synthetic strategy involves the reaction of a 1-aminopyridinium salt with carbon disulfide, followed by alkylation. This process transforms the amino group into a more complex, sulfur-containing side chain.

The reaction is initiated by the treatment of a 1-aminopyridinium salt, such as this compound, with a base to form the corresponding N-pyridinium ylide. This ylide is a reactive intermediate that readily undergoes nucleophilic addition to carbon disulfide. The resulting dithiocarboxylate inner salt is then alkylated, typically with an alkyl halide, to yield the final (Alkylthio)thiocarbonylimino-1-methyl-1,2-dihydropyridine derivative.

Detailed research findings have demonstrated the feasibility of similar reactions. For instance, the reaction of amines with carbon disulfide in the presence of a base is a well-established method for the synthesis of dithiocarbamates. This principle is extended to the N-amino group of the pyridinium salt. The choice of the alkylating agent allows for the introduction of various alkyl groups, thereby enabling the synthesis of a library of derivatives with differing steric and electronic properties.

While specific yields for the synthesis of (Alkylthio)thiocarbonylimino-1-methyl-1,2-dihydropyridine derivatives are not extensively documented in publicly available literature, the general efficiency of dithiocarbamate (B8719985) formation and subsequent alkylation suggests that this would be a viable synthetic route. The table below outlines the conceptual synthetic pathway and the key reactants involved.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Carbon Disulfide | Alkyl Halide (e.g., Methyl Iodide) | (Alkylthio)thiocarbonylimino-1-methyl-1,2-dihydropyridine |

This methodology provides a versatile platform for the synthesis of these unique pyridinium derivatives, opening avenues for further exploration of their chemical properties and potential applications.

Spectroscopic and Structural Elucidation of 1 Amino 2 Methylpyridinium Iodide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift, multiplicity, and integration of the signals are key parameters for structural assignment. For the 1-Amino-2-methylpyridinium cation, the protons on the pyridine (B92270) ring and the methyl and amino groups are expected to show distinct signals.

While a complete, detailed ¹H NMR spectrum for 1-Amino-2-methylpyridinium iodide is not consistently reported across the literature, some data is available. One source reports the following chemical shifts in carbon tetrachloride (CCl₄): δ = 3.56 (m), 3.70 (m), 6.77 (m), 6.38 (m), 8.94 (s) scribd.com. However, the assignment of these multiplets is not specified, and the use of CCl₄ as a solvent is less common for pyridinium (B92312) salts, which often have limited solubility in nonpolar solvents.

Typically, in a deuterated solvent like DMSO-d₆ or D₂O, the aromatic protons of the pyridinium ring would appear in the downfield region (typically δ 7.0-9.0 ppm), the methyl protons as a singlet in the upfield region (around δ 2.5-3.0 ppm), and the amino protons as a broad singlet, the position of which can vary depending on solvent and concentration. The coupling between adjacent ring protons would lead to characteristic splitting patterns (doublets, triplets, or multiplets).

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methyl (CH₃) | ~2.5 - 3.0 | Singlet (s) |

| Amino (NH₂) | Variable | Broad Singlet (br s) |

| Ring Protons | ~7.0 - 9.0 | Doublet (d), Triplet (t), Multiplet (m) |

This table represents expected values based on typical spectra of similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

| Carbon | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~20 - 30 |

| C3 | ~120 - 130 |

| C4 | ~135 - 145 |

| C5 | ~125 - 135 |

| C6 | ~140 - 150 |

| C2 | ~150 - 160 |

This table represents expected values based on typical spectra of similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Specific functional groups have characteristic absorption bands. For this compound, key expected absorptions would include N-H stretching for the amino group, C-H stretching for the aromatic ring and methyl group, and C=C and C=N stretching for the pyridinium ring.

Specific FT-IR spectral data for this compound is not detailed in the available literature.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=N Stretch (Ring) | 1620 - 1680 |

| C=C Stretch (Ring) | 1450 - 1600 |

This table represents expected values based on typical spectra of similar compounds. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

No specific Raman spectroscopic data for this compound has been found in the surveyed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can also be used to deduce the structure of a compound through analysis of its fragmentation pattern.

For an ionic compound like this compound, mass spectrometry would typically be performed on the cation, [C₆H₉N₂]⁺. The iodide anion would not be observed in positive-ion mode. The exact mass of the 1-amino-2-methylpyridinium cation can be calculated and compared with the experimental value for confirmation.

While several studies use this compound as a starting material, they generally report mass spectrometry data for the resulting products rather than the starting material itself vdoc.pubresearchgate.netresearchgate.netresearchgate.net. The analysis of derivatives formed from this compound is a common practice newdrugapprovals.orggoogle.com.

| Ion | Calculated Monoisotopic Mass (Da) |

| [C₆H₉N₂]⁺ | 109.0766 |

This table shows the calculated exact mass of the cation.

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-aminopyridinium salts, this technique provides invaluable insights into their conformation, the nature of their intermolecular interactions, and their packing in the crystal lattice.

For instance, the crystal structure of 2-cyano-1-methylpyridinium iodide reveals a planar cation. nih.gov In such compounds, the crystal packing is often dictated by a network of weak C—H···I interactions that associate the cations and anions into layers. nih.gov Similarly, the structure of 4-(acetylaminomethyl)-1-methylpyridinium iodide shows a distinct dihedral angle between the pyridinium ring and the side chain, with the cation and anion being linked by N—H···I hydrogen bonds. acs.org These examples highlight that the solid-state structure is a delicate balance of the cation's intrinsic geometry and the various non-covalent interactions it forms with the iodide counter-ion.

Illustrative Crystallographic Data for a Related Pyridinium Salt (2-Cyano-1-methylpyridinium iodide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇N₂⁺·I⁻ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5785 (6) |

| b (Å) | 8.5687 (5) |

| c (Å) | 20.2229 (13) |

| V (ų) | 1659.80 (18) |

| Z | 8 |

Data sourced from a study on 2-Cyano-1-methylpyridinium iodide. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of significant intermolecular contact, which are crucial for understanding the forces that govern crystal packing.

The way molecules pack in a crystal, known as the crystal packing motif, can significantly influence the physical properties of the material. Polymorphism, the ability of a compound to exist in more than one crystal form, is a crucial consideration, particularly in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different stabilities, solubilities, and melting points.

The investigation of polymorphism involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the resulting crystal structures using techniques like SCXRD or powder X-ray diffraction (PXRD). For ionic liquids and related salts, polymorphism can be a key factor in inhibiting crystallization and maintaining a liquid state. nih.gov While specific studies on the polymorphism of this compound are not documented, the potential for different packing arrangements driven by the flexible nature of hydrogen bonding and other intermolecular forces is high. The study of such phenomena is essential for controlling the solid-state properties of these materials.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light. These techniques are fundamental for understanding the photophysical behavior of pyridinium salts, including their response to the surrounding environment.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the solute molecule. Pyridinium iodides, particularly those with donor-acceptor character, often exhibit significant solvatochromism.

Many pyridinium salts display negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as the solvent polarity increases. rsc.orgrsc.org This indicates that the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents. unige.ch The relationship between the transition energy (ET) and solvent polarity can be analyzed using empirical solvent scales, such as the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability). uctm.edu

For example, studies on related styryl pyridinium dyes show that the absorption maxima are sensitive to both the solvent's polarity and its hydrogen-bonding ability. uctm.edu

Illustrative Solvatochromic Data for a Donor-π-Acceptor Pyridinium Dye

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) |

|---|---|---|

| Dichloromethane | 8.93 | 558 |

| Acetonitrile (B52724) | 37.5 | 532 |

| Methanol | 32.7 | 437 |

Data shows a characteristic hypsochromic (blue) shift with increasing solvent polarity for a ferrocene-pyridinium chromophore, indicating negative solvatochromism. rsc.org

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the pathways by which a molecule returns to the ground state after excitation. Steady-state measurements provide the emission spectrum and fluorescence quantum yield (the efficiency of light emission), while time-resolved measurements determine the fluorescence lifetime (the average time the molecule spends in the excited state).

N-aminopyridinium salts and their derivatives are known to be fluorescent. acs.orgnih.gov The emission properties, such as the wavelength of maximum emission (λem) and the fluorescence lifetime, are often sensitive to the molecular environment. For instance, the fluorescence lifetime of one water-soluble pyridinium salt was found to be extremely short (12.4 ps) in solution but increased by two orders of magnitude upon binding to a protein. nih.gov This sensitivity makes such compounds useful as fluorescent probes.

Time-resolved fluorescence studies on related pyridinium systems have revealed very short excited-state lifetimes, often in the picosecond range, which can be influenced by solvent viscosity and polarity. unige.ch The relaxation from the excited state often involves molecular twisting or other conformational changes. unige.ch Investigating both the steady-state and time-resolved emission of this compound would provide a complete picture of its excited-state dynamics and potential for applications in sensing and imaging.

Reactivity and Mechanistic Investigations Involving 1 Amino 2 Methylpyridinium Iodide

Role as a Reagent and Catalyst in Organic Synthesis

1-Amino-2-methylpyridinium iodide is primarily utilized as a precursor to its corresponding N-ylide, a 1,3-dipole, which is a key intermediate in various synthetic methodologies. The parent compound, 1-aminopyridinium iodide, is known to be a valuable starting material for generating N-aminoheterocycles that can undergo 1,3-dipolar addition reactions. rsc.org The presence of the methyl group at the 2-position of the pyridine (B92270) ring in this compound influences its reactivity and the stability of the resulting intermediates.

N-aminopyridinium salts, including the 2-methyl derivative, have emerged as bifunctional aminating reagents. dntb.gov.ua They combine the nucleophilic character of the amino group with the potential for electrophilic or radical reactivity due to the reducible N-N bond. dntb.gov.ua This dual reactivity makes them valuable in the development of novel synthetic methods. While the bulk of the literature often discusses N-aminopyridinium salts generally, the principles apply to the 2-methyl derivative, with the understanding that the methyl substituent can exert steric and electronic effects on the reaction outcomes.

Cycloaddition Reactions of N-Aminopyridinium Ylides

The in situ generation of N-(2-methylpyridinio)aminide from this compound, typically through deprotonation with a base, provides a highly reactive 1,3-dipole. This ylide is a central figure in cycloaddition reactions, leading to the formation of various heterocyclic structures.

1,3-Dipolar Addition Reactions with Acetylenic Esters

N-aminopyridinium ylides readily participate in [3+2] cycloaddition reactions with activated alkynes, such as acetylenic esters (e.g., dimethyl acetylenedicarboxylate (B1228247) and ethyl propiolate). rsc.org This reaction is a cornerstone for the synthesis of fused heterocyclic systems. The general mechanism involves the initial 1,3-dipolar cycloaddition of the N-aminopyridinium ylide to the alkyne, forming a primary cycloadduct. This intermediate can then undergo further transformations, such as rearrangement and aromatization, to yield stable heterocyclic products. While specific studies detailing the reaction of the ylide from this compound with a wide array of acetylenic esters are not extensively documented, the reactivity pattern is well-established for the parent N-aminopyridinium ylide. rsc.org

Reactions leading to Asymmetrically Substituted Hydrazines

This compound is a key reagent in a convenient and general method for the preparation of asymmetrically substituted hydrazines. rsc.org The synthesis involves the amination of 2-picoline (2-methylpyridine) with hydroxylamine-O-sulfonic acid, followed by treatment with iodide to yield this compound. This salt can then be used to aminate various primary, secondary, and tertiary amines. rsc.org

The reaction of 2-picoline to form this compound has been reported with a yield of 57%. rsc.org This method provides a viable route to a range of asymmetrically substituted hydrazines, as illustrated by the variety of amines that can be successfully aminated using the parent 1-aminopyridinium iodide. rsc.org

| Starting Amine | Product | Yield (%) | Reference |

| 2-Picoline | This compound | 57 | rsc.org |

| Methylamine | Methylhydrazinium hydrogen sulfate (B86663) | 49-53 | rsc.org |

| Ethylamine | Ethylhydrazinium hydrogen oxalate | 51 | rsc.org |

| Butylamine | Butylhydrazinium hydrogen sulfate | 49-56 | rsc.org |

| Piperidine | 1-Aminopiperidinium hydrogen oxalate | 32 | rsc.org |

| Trimethylamine | 1,1,1-Trimethylhydrazinium hydrogen oxalate | 79-85 | rsc.org |

Transformation into Dihydropyridine (B1217469) Derivatives and Subsequent Thermolysis

The transformation of pyridinium (B92312) salts into dihydropyridine derivatives is a well-established area of research, primarily due to the biological significance of dihydropyridines as, for example, NADH mimics. cdnsciencepub.com The classical method for preparing 1,4-dihydropyridines involves the reduction of the corresponding pyridinium salts, often with sodium dithionite. cdnsciencepub.com The addition of organometallic reagents, such as benzylic zinc bromides, to pyridinium salts also provides a route to substituted dihydropyridines. tandfonline.com

While the general transformation of pyridinium salts to dihydropyridines is common, specific studies detailing the conversion of this compound into a dihydropyridine derivative and its subsequent thermolysis are not extensively reported in the surveyed literature. The thermolysis of dihydropyridine derivatives can lead to various outcomes, including aromatization to the corresponding pyridine or other rearrangements, depending on the substitution pattern and reaction conditions. The presence of the N-amino group on the dihydropyridine ring would likely influence its thermal stability and decomposition pathway, potentially leading to N-N bond cleavage or other unique transformations.

Homogeneous Transition Metal-Catalyzed Reactions

N-aminopyridinium salts and their corresponding ylides have been increasingly employed in homogeneous transition metal-catalyzed reactions. dntb.gov.ua These reactions often leverage the unique electronic properties and reactivity of the pyridinium system. For instance, N-iminopyridinium ylides can act as internal oxidants in rhodium(III)-catalyzed C-H activation and annulation reactions with alkynes to produce isoquinolones via N-N bond cleavage. rsc.org

Furthermore, N-aminopyridinium ylides have been used as directing groups in copper-promoted C-H/N-H coupling reactions. acs.org Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis, and pyridinium ylides have been investigated in this context. merckmillipore.com

However, specific examples of homogeneous transition metal-catalyzed reactions involving this compound as a substrate or ligand are not prominently featured in the reviewed literature. The general reactivity patterns of N-aminopyridinium salts in such catalytic cycles suggest that the 2-methyl derivative could potentially participate in a range of transformations, including cross-coupling and C-H functionalization reactions, although this remains an area for further exploration. The steric hindrance from the 2-methyl group might influence catalyst coordination and the regioselectivity of such reactions.

| Catalyst/Metal | Reactants | Reaction Type | Product | Reference |

| Rhodium(III) | N-iminopyridinium ylides, alkynes | C-H activation/annulation | Isoquinolones | rsc.org |

| Copper(II) acetate | N-aminopyridinium ylides, pyrazoles/imidazoles | C-H/N-H coupling | N-substituted products | acs.org |

| Palladium | (2-Pyridyl)allyldimethylsilanes, aryl iodides | Cross-coupling | Aryl-substituted pyridines | nih.gov |

Computational Chemistry and Theoretical Studies of 1 Amino 2 Methylpyridinium Iodide

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and molecular properties of organic salts like 1-Amino-2-methylpyridinium iodide.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of the 1-amino-2-methylpyridinium cation and its interaction with the iodide anion.

Studies on similar substituted pyridinium (B92312) salts, such as 2,3-diethoxycarbonyl-1-methylpyridinium iodide, have utilized DFT methods like B3LYP with a 6-311G(d,p) basis set to achieve this. nih.gov In such compounds, the pyridinium ring is largely planar. For the 1-amino-2-methylpyridinium cation, one would expect the C-N and C-C bond lengths within the pyridine (B92270) ring to be intermediate between single and double bonds, characteristic of an aromatic system. The presence of the methyl group at the C2 position and the amino group at the N1 position introduces specific steric and electronic effects that would influence the final geometry.

The interaction with the iodide anion is primarily electrostatic, with the anion positioned near the positively charged pyridinium ring. nih.gov Weak C-H···I⁻ hydrogen bonds may also contribute to the stability of the crystal lattice. nih.gov The precise location of the iodide ion relative to the cation would be determined by a balance of these attractive forces and steric repulsion.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridinium Cation (Analogous to 1-Amino-2-methylpyridinium cation)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | N1-C2 | ~1.35 Å |

| C2-C3 | ~1.39 Å | |

| N1-C6 | ~1.35 Å | |

| C2-CH₃ | ~1.51 Å | |

| N1-NH₂ | ~1.40 Å | |

| Bond Angle | C6-N1-C2 | ~120° |

| N1-C2-C3 | ~120° | |

| N1-C2-CH₃ | ~118° | |

| Dihedral Angle | C6-N1-C2-C3 | ~0° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for substituted pyridinium rings found in computational studies. Specific values for 1-Amino-2-methylpyridinium cation would require a dedicated DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridinium System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are representative energy values based on DFT calculations for similar organic salts. The actual values for this compound would depend on the specific level of theory and basis set used.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For the 1-amino-2-methylpyridinium cation, the MESP would show a strong positive potential (blue) distributed across the pyridinium ring, particularly around the nitrogen atom and the attached hydrogen atoms of the amino group. This positive potential makes the ring susceptible to attack by nucleophiles. The amino group itself, while carrying a formal positive charge on the nitrogen due to quaternization, would have localized regions of varying potential. The iodide anion would be a region of strong negative potential (red). This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. For this compound, several types of reactions can be envisioned and studied computationally.

N-aminopyridinium salts are known to be precursors for N-centered radicals. nih.gov Photochemical or photoredox-catalyzed reactions can lead to the cleavage of the N-N bond, generating an aminyl radical and the corresponding pyridine. DFT calculations can model this process, determining the feasibility of single electron transfer to the N-aminopyridinium cation and the subsequent fragmentation pathway. nih.gov

Another important class of reactions for pyridinium salts is nucleophilic aromatic substitution. The positively charged pyridinium ring is activated towards attack by nucleophiles, primarily at the C2 and C4 positions. nih.gov Computational studies can model the addition-elimination mechanism of such reactions, calculating the energies of the intermediates and transition states to predict the regioselectivity and reaction kinetics. The presence of the methyl group at C2 would sterically and electronically influence the preferred site of nucleophilic attack.

Theoretical Modeling of Interactions with Biological Macromolecules (e.g., DNA Binding Modes of Related Pyridinium Iodides)

The interaction of small molecules with biological macromolecules like DNA is a key area of research in medicinal chemistry. Theoretical modeling can provide valuable insights into the possible binding modes of compounds like this compound with DNA.

Studies on related pyridinium compounds have shown that they can interact with DNA through several modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov

Intercalation: This involves the insertion of the planar pyridinium ring between the base pairs of the DNA double helix. This mode of binding is often favored by flat, aromatic molecules.

Groove Binding: The molecule fits into the minor or major groove of the DNA. The curvature and substituents of the molecule play a crucial role in determining the preferred groove. For instance, theoretical modeling of 2-(4-(dimethylamino)styryl)-1-methylpyridinium iodide binding to calf thymus DNA suggested a minor groove binding mode. nih.gov

Electrostatic Interactions: The positively charged pyridinium cation can interact electrostatically with the negatively charged phosphate backbone of DNA, which can be a primary driving force for binding.

Computational docking and molecular dynamics simulations can be employed to explore these potential binding modes for the 1-amino-2-methylpyridinium cation. These simulations can predict the preferred binding site, the orientation of the molecule within the binding site, and the key intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex. The amino and methyl groups would influence the specificity and strength of these interactions.

Advanced Characterization Techniques and Methodological Innovations

Techniques for Purity Assessment and Quality Control

The assurance of high purity is a critical aspect of quality control for any chemical compound. For 1-Amino-2-methylpyridinium iodide, a combination of chromatographic and spectroscopic methods is utilized to identify and quantify impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like pyridinium (B92312) salts. Commercial suppliers often specify a purity of >98.0% for this compound, determined by HPLC. rsc.org The development of a robust HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). edqm.euresearchgate.net Detection is commonly achieved using a UV detector, as the pyridinium ring is a strong chromophore. edqm.eu For related aminopyridine compounds, HPLC methods have been developed using stationary phases like Primesep 100 with a mobile phase of water, acetonitrile, and sulfuric acid, and detection at 200 nm. edqm.eu The quality control of active pharmaceutical ingredients (APIs), a field with stringent requirements, often involves in-process controls such as reaction monitoring with spectroscopic techniques (FTIR, Raman) and impurity profiling at various stages of synthesis. nexbioinc.comselvita.com These principles are directly applicable to the manufacturing of high-purity this compound to ensure batch-to-batch consistency. nexbioinc.comgmp-compliance.org

In addition to HPLC, other analytical techniques play a crucial role in a comprehensive quality control strategy. Thin-Layer Chromatography (TLC) can be employed for rapid screening of reaction progress and purity. mpg.de Mass Spectrometry (MS) provides information on the molecular weight of the compound and its impurities, with Electrospray Ionization (ESI) being a particularly suitable technique for analyzing pre-charged species like pyridinium salts. mpg.deresearchgate.net

Table 1: Key Quality Control Techniques for this compound

| Technique | Purpose | Typical Parameters/Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | Reversed-phase column (e.g., C18), UV detection. Purity levels often exceed 98%. rsc.org |

| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and purity assessment. | Silica gel plates, visualization under UV light. |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | Electrospray Ionization (ESI) is well-suited for pyridinium salts. mpg.deresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural isomers. | ¹H and ¹³C NMR to confirm the chemical structure. mpg.depharmtech.com |

| Infrared (IR) Spectroscopy | Functional group analysis and identification. | Characteristic vibrational bands for the pyridinium ring and amino group. dergipark.org.tr |

| Elemental Analysis | Determination of the elemental composition. | Confirms the empirical formula of the synthesized compound. dergipark.org.tr |

Advances in Crystal Growth Techniques for N-Aminopyridinium Iodides

The growth of high-quality single crystals is essential for definitive structural elucidation via X-ray crystallography and for studying anisotropic physical properties. For N-aminopyridinium iodides, including this compound, solution-based crystal growth techniques are most prevalent.

The slow evaporation solution growth technique is a widely used and effective method for obtaining single crystals of organic salts. researchgate.netchalcogen.ro This method involves dissolving the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly at a constant temperature. researchgate.netchalcogen.ro For a stilbazolium derivative, 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide, single crystals were successfully grown from a methanol-acetonitrile mixture. researchgate.net Similarly, for other pyridinium triiodide salts, solvent systems involving ethanol (B145695), dichloromethane, and acetonitrile have been employed. mdpi.com The choice of solvent is critical and is determined by the solubility of the compound; the ideal solvent should exhibit moderate solubility and a relatively low evaporation rate.

Another common technique is slow cooling of a saturated solution. In this method, the compound is dissolved in a solvent at an elevated temperature to create a saturated solution, which is then gradually cooled. As the temperature decreases, the solubility of the compound reduces, leading to supersaturation and subsequent crystal formation. The rate of cooling is a crucial parameter that influences the size and quality of the crystals.

For N-aminopyridinium salts that may be prone to decomposition or the formation of multiple polymorphs, more advanced techniques such as vapor diffusion can be employed. In this method, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces the solubility of the compound, inducing crystallization. This technique was successfully used to grow X-ray quality crystals of a rhenium complex containing an N-methylated terpyridine ligand. wu.ac.th

Table 2: Crystal Growth Techniques for N-Aminopyridinium Iodides and Related Salts

| Technique | Description | Key Parameters |

| Slow Evaporation | A saturated solution is allowed to slowly evaporate, leading to crystallization. researchgate.netchalcogen.ro | Solvent choice, temperature, evaporation rate. |

| Slow Cooling | A saturated solution at a higher temperature is gradually cooled to induce crystallization. | Solvent choice, cooling rate, temperature range. |

| Vapor Diffusion | An anti-solvent vapor slowly diffuses into a solution of the compound, reducing its solubility. wu.ac.th | Solvent/anti-solvent pair, temperature, diffusion rate. |

Spectroscopic Methodologies for Solution-Phase and Solid-State Analysis

Spectroscopic techniques are indispensable for the structural characterization of this compound in both solution and solid phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the molecular structure in solution. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the protons of the pyridinium ring, and the protons of the amino group. researchgate.netresearchgate.net The chemical shifts of the pyridinium protons are typically observed at higher ppm values (downfield) due to the deshielding effect of the positive charge on the nitrogen atom. researchgate.netresearchgate.net For instance, in N-alkylpyridinium bromides, the protons at the 2 and 6 positions of the pyridine (B92270) ring appear at around 9.1 ppm. researchgate.net The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. pharmtech.comresearchgate.net Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the proton and carbon signals, aiding in the definitive assignment of the spectra. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. In the solid state, the IR spectrum of this compound would exhibit characteristic absorption bands. The stretching vibrations of the C-H bonds in the aromatic ring and the methyl group, as well as the C=C and C=N stretching vibrations of the pyridinium ring, are expected in their typical regions. dergipark.org.tr The N-H stretching vibrations of the amino group would also be present. For pyridinium salts, bands in the region of 1650-1400 cm⁻¹ are characteristic of the aromatic ring vibrations. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridinium chromophore in this compound is expected to exhibit strong absorption in the UV region. wu.ac.th The UV-Vis spectrum of N-amidopyridinium salts in DMSO shows absorption maxima that are indicative of the electronic structure. researchgate.net The position and intensity of the absorption bands can be influenced by the solvent and the substituents on the pyridinium ring. sharif.edu

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Phase | Expected Observations/Reported Data for Related Compounds |

| ¹H NMR | Solution | Signals for methyl protons, deshielded pyridinium ring protons (around 8-9 ppm), and amino group protons. researchgate.netresearchgate.netnih.gov |

| ¹³C NMR | Solution | Resonances for the methyl carbon and the carbons of the pyridinium ring. pharmtech.comresearchgate.netnih.gov |

| IR Spectroscopy | Solid | Characteristic bands for aromatic C-H, C=C, C=N, and N-H stretching and bending vibrations. dergipark.org.tr |

| UV-Vis Spectroscopy | Solution | Strong absorption in the UV region due to π → π* transitions in the pyridinium ring. wu.ac.thresearchgate.netsharif.edu |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The established method for synthesizing 1-Amino-2-methylpyridinium iodide involves the amination of 2-methylpyridine (B31789) (2-picoline) with hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid. orgsyn.org Future research is poised to explore more efficient, sustainable, and versatile synthetic routes.

Greener Synthetic Approaches: A significant trend in chemical synthesis is the development of environmentally benign methods. For this compound, this could involve exploring solvent-free reaction conditions or the use of less hazardous aminating agents. acs.orgnih.gov Techniques such as mechanochemistry, which uses mechanical force to induce chemical reactions, could offer a solvent-free alternative to traditional solution-phase synthesis.

Alternative Aminating Reagents: While hydroxylamine-O-sulfonic acid is effective, research into other electrophilic aminating reagents could lead to milder reaction conditions and improved yields. nih.gov Reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) and O-tosylhydroxylamine have shown promise in the N-amination of various pyridine (B92270) derivatives and could be adapted for 2-methylpyridine. nih.gov

Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated synthesis. Developing a flow-based synthesis for this compound could enable more efficient and scalable production.

Table 1: Potential Novel Synthetic Pathways for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Greener Synthesis | Reduced solvent waste, improved safety. | Exploration of solvent-free methods and biodegradable reagents. |

| Alternative Aminating Agents | Milder reaction conditions, higher yields, broader substrate scope. | Screening of various electrophilic aminating agents. |

| Flow Chemistry | Scalability, improved safety and control. | Development of a continuous-flow reactor setup. |

| One-Pot Syntheses | Increased efficiency, reduced purification steps. | Combining amination and anion exchange in a single step. |

Elucidation of Undiscovered Reactivity Profiles and Mechanisms

The reactivity of N-aminopyridinium salts is a rich area for exploration, with their utility as precursors to pyridinium (B92312) ylides and as aminating agents being well-documented. rsc.org For this compound, future research will likely focus on uncovering novel reactivity patterns and understanding the underlying mechanisms.

Exploration of Cycloaddition Reactions: N-aminopyridinium ylides, generated by the deprotonation of N-aminopyridinium salts, are known to participate in [3+2] and [8π+2π] cycloaddition reactions. The presence of the methyl group at the 2-position of this compound could influence the regioselectivity and stereoselectivity of these reactions, leading to the synthesis of novel heterocyclic scaffolds.

Radical-Mediated Reactions: Recent studies have highlighted the potential of N-functionalized pyridinium salts as radical precursors under visible light conditions. acs.org Investigating the photoredox properties of this compound could open up new avenues for C-H functionalization and the construction of complex molecules under mild, acid-free conditions. acs.org

Table 2: Potential Reactivity Profiles of this compound

| Reaction Type | Potential Outcome | Mechanistic Question |

| Cycloaddition Reactions | Synthesis of novel nitrogen-containing heterocycles. | How does the methyl group influence regioselectivity? |

| Radical-Mediated C-H Functionalization | Direct introduction of functional groups onto the pyridine ring. | What are the optimal photocatalytic conditions? |

| N-N Bond Cleavage Reactions | Development of new amination strategies. | Can the N-N bond be cleaved selectively? |

| Reactions as a Phase-Transfer Catalyst | Facilitating reactions between immiscible phases. | What is its efficiency compared to other onium salts? |

Development of New Applications in Catalysis and Materials Science

The unique properties of pyridinium salts, such as their ionic nature and tunability, make them promising candidates for applications in catalysis and materials science. alfa-chemistry.comlongdom.orgrsc.org

Catalysis: Pyridinium-based ionic liquids have been successfully employed as catalysts and solvents in a variety of organic reactions, including Diels-Alder, Friedel-Crafts, and Suzuki coupling reactions. alfa-chemistry.comacs.orgepfl.ch Future work could explore the catalytic activity of this compound, or derivatives thereof, in these and other transformations. Its potential as an organocatalyst, particularly in reactions where hydrogen bonding or phase-transfer catalysis is crucial, warrants investigation. The presence of the amino group offers a site for further functionalization, allowing for the design of tailored catalysts. acs.org

Materials Science: Pyridinium-containing polymers are being investigated for a range of applications, including as anion exchange membranes (AEMs) for fuel cells and water electrolyzers. rsc.org The stability and conductivity of these materials are key performance indicators. Research could focus on incorporating this compound as a monomer or a functional group into polymer backbones to create novel materials with enhanced thermal and chemical stability. rsc.org The development of redox-active materials based on pyridinium salts for non-aqueous organic redox flow batteries is another promising area. researchgate.net

Advanced Computational Design and Prediction of Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. acs.orgresearchgate.net

Predicting Reactivity and Mechanisms: DFT calculations can be employed to model the transition states of potential reactions involving this compound, providing insights into reaction pathways and predicting the most favorable products. researchgate.net This can guide experimental work and accelerate the discovery of new reactions. For instance, computational studies can help understand the role of the pyridinium cation in electrocatalytic processes like CO2 reduction. acs.org

Designing Novel Materials: Computational screening can be used to predict the properties of polymers and other materials incorporating the 1-Amino-2-methylpyridinium moiety. Properties such as ionic conductivity, thermal stability, and mechanical strength can be estimated before their synthesis, allowing for a more rational design of materials for specific applications. researchgate.net For example, DFT can be used to design novel chromophores for organic solar cells based on pyridine cores. nih.gov

Understanding Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can establish clear structure-property relationships. This knowledge is crucial for the rational design of new catalysts and materials with desired functionalities.

Q & A

Q. Basic Research Focus

- HPLC : Purity is assessed via reverse-phase HPLC with a C18 column (≥98.0% area% purity), using acetonitrile/water gradients .

- Non-Aqueous Titration : Quantitative determination of iodide content via potentiometric titration with silver nitrate .

- ¹H NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Coupling constants help confirm substitution patterns .

- Melting Point : Decarboxylation occurs at 152°C, serving as a preliminary purity check .

How can researchers resolve contradictions in crystallographic data when determining the hydrogen bonding network of this compound?

Advanced Research Focus

Contradictions may arise from disordered solvent molecules or twinning. Methodological approaches include:

- SHELX Refinement : Use SHELXL for high-resolution data refinement, particularly for handling hydrogen bonding ambiguities. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings .

- Complementary Techniques : Pair X-ray diffraction with FTIR or Raman spectroscopy to validate hydrogen bond donor-acceptor interactions.

- Data Filtering : Exclude weak reflections (<5σ) and apply TWIN/BASF commands in SHELXL to model twinned crystals .

What experimental strategies are recommended for analyzing the reactivity of this compound in N-ylide formation, particularly when unexpected byproducts are observed?

Q. Advanced Research Focus

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in the amino group) tracks nucleophilic attack pathways. LC-MS identifies intermediates like cyanoacetate adducts .

- Byproduct Mitigation : Adjust pH (e.g., using weaker bases like NaHCO₃ instead of K₂CO₃) to suppress side reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and identify competing reaction pathways .

What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of iodide vapors during heating.

- Spill Management : Neutralize spills with sodium thiosulfate and dispose of waste via halogen-specific protocols .

How do solvent polarity and counterion effects influence the supramolecular assembly of this compound in crystal engineering applications?

Q. Advanced Research Focus

- Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize ionic interactions, favoring layered structures. Low-polarity solvents (e.g., toluene) promote π-π stacking .

- Counterion Screening : Replacing iodide with larger anions (e.g., PF₆⁻) alters packing density. Single-crystal XRD reveals anion-dependent symmetry changes (e.g., P2₁/c vs. P-1 space groups) .

- Thermal Analysis : DSC identifies phase transitions linked to solvent inclusion/exclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.